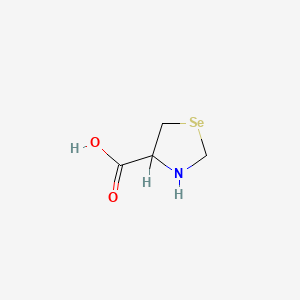

1,3-Selenazolidine-4-carboxylic acid

概要

説明

1,3-Selenazolidine-4-carboxylic acid is a selenium-containing heterocyclic compound. Selenium, an essential trace element, is known for its significant role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Selenazolidine-4-carboxylic acid can be synthesized through the reaction of isoselenocyanates with amines, alcohols, or thiols. The reaction typically involves refluxing in hexane, leading to moderate to good yields . Another method involves the cycloaddition of isoselenocyanates with cabodiimides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.

化学反応の分析

Types of Reactions

1,3-Selenazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert it back to its selenide form.

Substitution: It can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Various substituted selenazolidines depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

Proline Surrogate in Peptide Synthesis

1,3-Selenazolidine-4-carboxylic acid serves as a valuable proline analog in peptide synthesis. Research has demonstrated its incorporation into peptides, providing a means to introduce selenium into peptide sequences where sulfur-containing amino acids are absent. The stability of the selenium residue under basic conditions was confirmed, allowing for the development of peptides that maintain similar pharmacological properties to those containing proline. For instance, a vasopressin receptor-1A antagonist was synthesized using this compound, showing comparable endopeptidase stability and pharmacological effects to traditional proline-containing peptides .

Table 1: Comparison of Peptide Properties

| Peptide Type | Stability | Pharmacological Activity |

|---|---|---|

| Proline-containing Peptides | High | Standard |

| Selenazolidine-containing Peptides | Comparable | Similar |

Cancer Chemoprevention

Chemopreventive Activity Against Lung Tumors

Studies have indicated that various selenazolidine derivatives exhibit chemopreventive properties against lung adenomas in animal models. In a controlled study with female AJ mice, dietary supplementation with 2-aryl/alkyl selenazolidine-4-carboxylic acids significantly reduced the mean number of lung tumors when administered both pre- and post-initiation of carcinogen exposure. For example, 2-phenylselenazolidine-4-carboxylic acid led to a 74% reduction in tumor numbers compared to controls .

Table 2: Tumor Reduction Efficacy

| Compound | Pre-Initiation Reduction (%) | Post-Initiation Reduction (%) |

|---|---|---|

| Selenocystine | 86 | 71 |

| 2-Oxoselenazolidine-4-carboxylic acid | 93 | 57 |

| 2-Butylselenazolidine-4-carboxylic acid | 93 | 93 |

| 2-Cyclohexylselenazolidine-4-carboxylic acid | 93 | 51 |

| 2-Phenylselenazolidine-4-carboxylic acid | 93 | 74 |

Antimutagenic Properties

Research has also highlighted the antimutagenic potential of selenazolidine derivatives. These compounds have been shown to mitigate mutagenic effects in various assays, suggesting their role in cancer prevention through the inhibition of mutagenesis mechanisms . The underlying mechanisms are still being investigated but may involve antioxidant activity or modulation of cellular signaling pathways related to DNA repair.

作用機序

The mechanism of action of 1,3-Selenazolidine-4-carboxylic acid involves its ability to donate selenium, which can be incorporated into selenoproteins. These selenoproteins play crucial roles in antioxidant defense and redox regulation. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance .

類似化合物との比較

Similar Compounds

Selenocysteine: The naturally occurring selenium-containing amino acid.

Selenomethionine: Another selenium-containing amino acid used in dietary supplements.

Tellurazolidine-4-carboxylic acid: A tellurium analog with similar properties

Uniqueness

1,3-Selenazolidine-4-carboxylic acid is unique due to its specific structure, which allows it to act as a prodrug for selenocysteine. This property makes it particularly useful in therapeutic applications where controlled selenium release is desired .

生物活性

1,3-Selenazolidine-4-carboxylic acid (SCA) is a selenium-containing compound that has garnered attention for its potential biological activities, particularly in cancer chemoprevention and antimutagenicity. This article delves into the biological activity of SCA, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a member of the selenazolidine family, which are known for their diverse biological properties. The selenium atom in these compounds is believed to play a crucial role in their activity, particularly in relation to oxidative stress and cellular signaling pathways.

Chemopreventive Activity

Research indicates that SCA exhibits significant chemopreventive properties against various types of cancer. A study involving dietary supplementation of SCA in mice demonstrated a marked reduction in lung tumor incidence induced by the carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). The results showed:

| Compound | Tumor Number (Mean ± SEM) | Reduction (%) |

|---|---|---|

| Control | 10.9 ± 0.9 | - |

| Selenocystine | 4.0 ± 0.8 | 63% |

| 2-OxoSCA | 6.5 ± 1.2 | 40% |

| 2-ButylSCA | 4.5 ± 0.9 | 59% |

| 2-PhenylSCA | 13.0 ± 2.2 | - |

| 2-CyclohexylSCA | 8.6 ± 1.7 | - |

This data reflects the efficacy of various selenazolidines in reducing tumor numbers compared to controls .

Antimutagenic Properties

The antimutagenic activity of SCA has been examined through various assays. In one study, SCA was tested against mutagens such as benzo[a]pyrene (B[a]P) and acridine orange. The findings indicated that SCA significantly reduced the number of mutations induced by these agents:

| Experiment | Concentration (μM) | Colonies/Plate (Mean ± SEM) |

|---|---|---|

| No Treatment | - | 340 ± 2.3 |

| SCA (25 μM) | - | 344 ± 1.3 |

| OSCA (25 μM) | - | 340 ± 1.9 |

These results suggest that SCA can effectively mitigate the mutagenic effects of certain compounds .

The mechanisms underlying the biological activities of SCA are multifaceted:

- Antioxidant Activity : Selenium compounds like SCA are known to enhance the activity of antioxidant enzymes such as glutathione peroxidase and thioredoxin reductase, which play a critical role in reducing oxidative stress within cells .

- Gene Expression Modulation : Research indicates that selenazolidines can modulate gene expression related to tumorigenesis, potentially reversing carcinogenic transcriptional changes induced by environmental toxins .

- Influence on Enzyme Activity : Studies have shown that SCA enhances the activity of several detoxifying enzymes, thereby contributing to its chemoprotective effects .

Case Studies and Clinical Relevance

Several case studies have highlighted the potential clinical applications of SCA:

- A study involving male Sprague-Dawley rats demonstrated that selenium supplementation could protect against cyclophosphamide-induced hepatotoxicity by modulating liver enzyme activities and reducing oxidative damage .

- Another investigation focused on the protective role of selenium compounds against liver cirrhosis and their influence on various biochemical markers related to liver function .

特性

IUPAC Name |

1,3-selenazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJNWDLRQSNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC[Se]1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979800 | |

| Record name | 1,3-Selenazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63578-00-7 | |

| Record name | Selenaproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063578007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Selenazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。